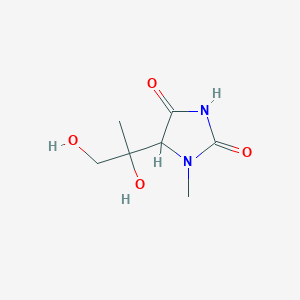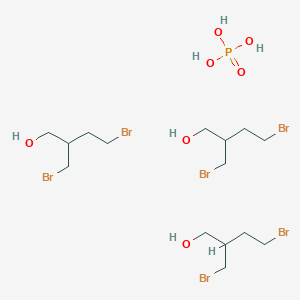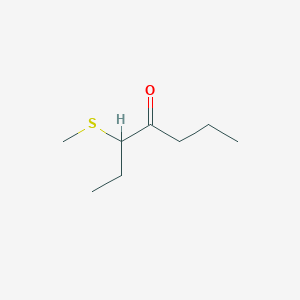
3-(Methylsulfanyl)heptan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)heptan-4-one is an organic compound characterized by a heptanone backbone with a methylsulfanyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)heptan-4-one typically involves the alkylthiomethylation of ketones. For instance, the condensation of heptan-4-one with formaldehyde and sodium methanethiolate can yield the desired product . The reaction is usually carried out in an alkaline medium to facilitate the formation of the methylsulfanyl group.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and optimize reaction conditions to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylsulfanyl)heptan-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted heptanones depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfanyl)heptan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)heptan-4-one involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity. The ketone group can form hydrogen bonds and interact with enzymes, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
- 3-(Methylsulfanyl)butan-2-one
- 3-(Methylsulfanyl)pentan-2-one
- 3-(Methylsulfanyl)hexan-2-one
Comparison: 3-(Methylsulfanyl)heptan-4-one is unique due to its longer carbon chain, which can influence its physical properties and reactivity. Compared to its shorter-chain analogs, it may exhibit different solubility, boiling points, and interaction with biological systems .
Propriétés
Numéro CAS |
64549-15-1 |
|---|---|
Formule moléculaire |
C8H16OS |
Poids moléculaire |
160.28 g/mol |
Nom IUPAC |
3-methylsulfanylheptan-4-one |
InChI |
InChI=1S/C8H16OS/c1-4-6-7(9)8(5-2)10-3/h8H,4-6H2,1-3H3 |
Clé InChI |
UCQCFEUSENBINY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


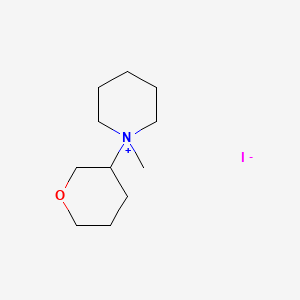
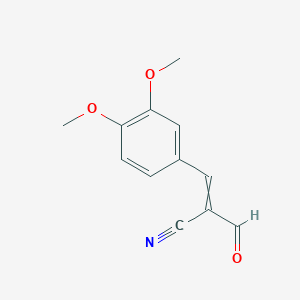
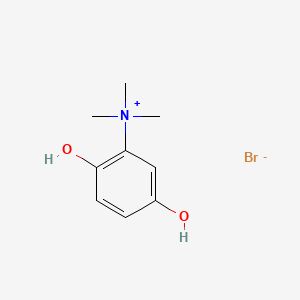
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
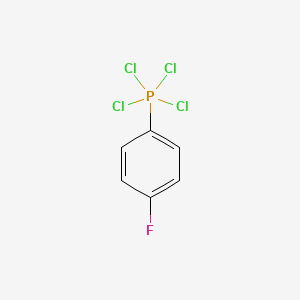
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
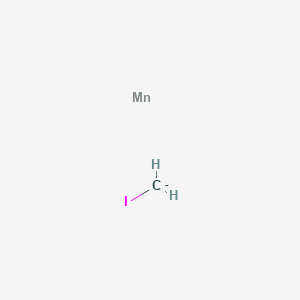
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
